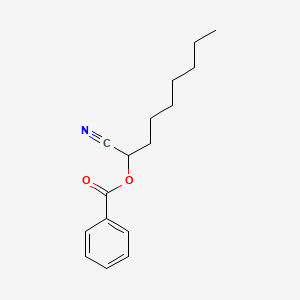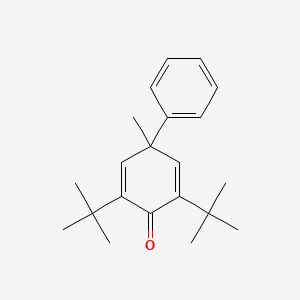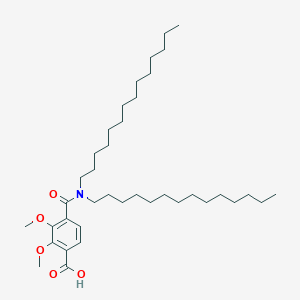
4-(Ditetradecylcarbamoyl)-2,3-dimethoxybenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Ditetradecylcarbamoyl)-2,3-dimethoxybenzoic acid is an organic compound that belongs to the class of carboxylic acids. This compound is characterized by the presence of a benzoic acid core substituted with two methoxy groups and a ditetradecylcarbamoyl group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Ditetradecylcarbamoyl)-2,3-dimethoxybenzoic acid typically involves the following steps:
Formation of the Benzoic Acid Core: The starting material, 2,3-dimethoxybenzoic acid, is prepared through the methylation of catechol followed by carboxylation.
Introduction of the Ditetradecylcarbamoyl Group: The ditetradecylcarbamoyl group is introduced through a nucleophilic substitution reaction. This involves the reaction of 2,3-dimethoxybenzoic acid with ditetradecylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Methylation and Carboxylation: Large-scale methylation of catechol followed by carboxylation to produce 2,3-dimethoxybenzoic acid.
Coupling Reaction: The coupling reaction with ditetradecylamine is carried out in large reactors with efficient mixing and temperature control to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-(Ditetradecylcarbamoyl)-2,3-dimethoxybenzoic acid undergoes several types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The methoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a catalyst.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted benzoic acid derivatives.
Aplicaciones Científicas De Investigación
4-(Ditetradecylcarbamoyl)-2,3-dimethoxybenzoic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Used in the development of new materials and as an additive in various industrial processes.
Mecanismo De Acción
The mechanism of action of 4-(Ditetradecylcarbamoyl)-2,3-dimethoxybenzoic acid involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity. The ditetradecylcarbamoyl group enhances the lipophilicity of the molecule, allowing it to penetrate cell membranes and exert its effects intracellularly. The methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
4-(Dodecylcarbamoyl)-2,3-dimethoxybenzoic acid: Similar structure but with a shorter alkyl chain.
4-(Hexadecylcarbamoyl)-2,3-dimethoxybenzoic acid: Similar structure but with a longer alkyl chain.
4-(Octadecylcarbamoyl)-2,3-dimethoxybenzoic acid: Similar structure but with an even longer alkyl chain.
Uniqueness
4-(Ditetradecylcarbamoyl)-2,3-dimethoxybenzoic acid is unique due to its specific alkyl chain length, which influences its physical and chemical properties. The ditetradecyl group provides an optimal balance between hydrophobicity and hydrophilicity, making it suitable for various applications in chemistry, biology, and industry.
Propiedades
Número CAS |
128262-58-8 |
|---|---|
Fórmula molecular |
C38H67NO5 |
Peso molecular |
617.9 g/mol |
Nombre IUPAC |
4-[di(tetradecyl)carbamoyl]-2,3-dimethoxybenzoic acid |
InChI |
InChI=1S/C38H67NO5/c1-5-7-9-11-13-15-17-19-21-23-25-27-31-39(32-28-26-24-22-20-18-16-14-12-10-8-6-2)37(40)33-29-30-34(38(41)42)36(44-4)35(33)43-3/h29-30H,5-28,31-32H2,1-4H3,(H,41,42) |
Clave InChI |
ZSJRCHYAVUYWFR-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCN(CCCCCCCCCCCCCC)C(=O)C1=C(C(=C(C=C1)C(=O)O)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


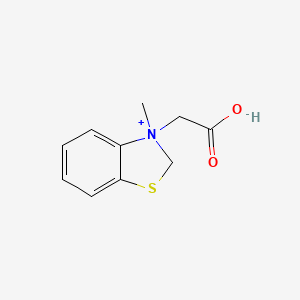

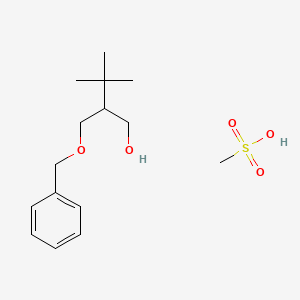
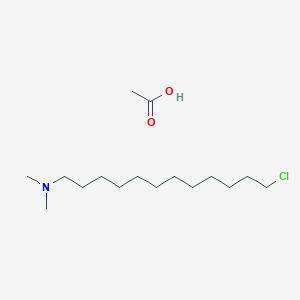
![2-{2-[Tris(4-chlorophenyl)stannyl]thiophen-3-yl}pyridine](/img/structure/B14290314.png)

![4,8-Dioxaspiro[2.5]oct-1-ene, 6,6-dimethyl-1-phenyl-](/img/structure/B14290327.png)
![Magnesium bis[(naphthalen-1-yl)methanide]](/img/structure/B14290334.png)
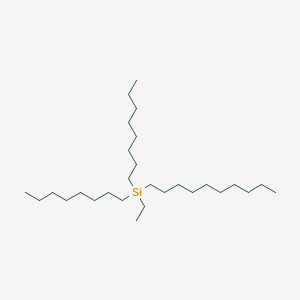
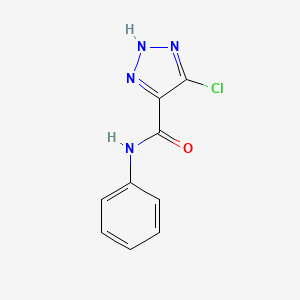
![([1,1'-Biphenyl]-4,4'-diyl)bis[(4-phenoxyphenyl)methanone]](/img/structure/B14290366.png)
